Lipophilicity (LogP) Differentiation: Balancing Permeability and Solubility
5-Bromo-1-methyl-2-(o-tolyl)-1H-imidazole exhibits a calculated LogP of 3.15802 , which is intermediate between the less lipophilic 5-bromo-2-(2-methylphenyl)-1H-imidazole (LogP = 2.862) and the more lipophilic 4,5-dibromo-2-(o-tolyl)-1H-imidazole (LogP = 3.91012) . Compared to the non-methylated analog 4-bromo-2-(o-tolyl)-1H-imidazole (CAS 1049117-87-4; LogP = 2.862) , the N-methyl substitution in the target compound contributes a ΔLogP of +0.296, enhancing predicted membrane permeability without pushing the compound into a high lipophilicity range that often correlates with poor aqueous solubility and increased promiscuity [1]. This specific LogP value places the compound within the optimal range (typically 1–4) for central nervous system drug candidates and other orally bioavailable small molecules, as defined by Lipinski's Rule of Five guidelines.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.15802 (calculated) |
| Comparator Or Baseline | 4-Bromo-2-(o-tolyl)-1H-imidazole (CAS 1049117-87-4): LogP = 2.862; 4,5-Dibromo-2-(o-tolyl)-1H-imidazole (CAS 1415564-57-6): LogP = 3.91012 |
| Quantified Difference | ΔLogP = +0.296 vs. 4-bromo analog; ΔLogP = -0.752 vs. 4,5-dibromo analog |
| Conditions | Calculated physicochemical property (predicted values) from vendor datasheets and cheminformatics databases. |
Why This Matters
This specific LogP value balances membrane permeability and aqueous solubility, making the compound suitable for drug-like small molecule development, whereas less lipophilic analogs may suffer from poor permeability and more lipophilic analogs may exhibit poor solubility or increased off-target binding.
- [1] Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
